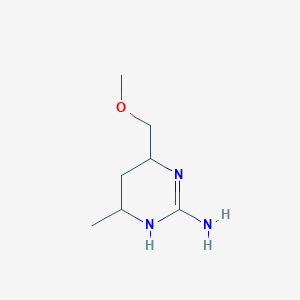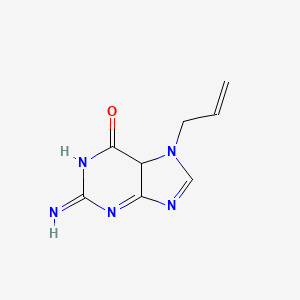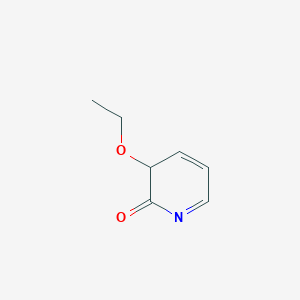
3-bromo-4-oxo-3H-pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-oxo-3H-pyridine-5-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom, a carbonyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-oxo-3H-pyridine-5-carbonitrile typically involves the bromination of 4-oxo-3H-pyridine-5-carbonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-4-oxo-3H-pyridine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of 3-amino-4-oxo-3H-pyridine-5-carbonitrile or 3-thio-4-oxo-3H-pyridine-5-carbonitrile.
Reduction: Formation of 3-bromo-4-hydroxy-3H-pyridine-5-carbonitrile.
Oxidation: Formation of more oxidized derivatives or ring-opened products.
Applications De Recherche Scientifique
3-bromo-4-oxo-3H-pyridine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism by which 3-bromo-4-oxo-3H-pyridine-5-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific molecular targets within cells. The bromine atom and the nitrile group are often crucial for its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but with a pyrazole ring instead of a pyridine ring.
3-bromo-4-oxo-3H-pyridine-2-carbonitrile: Similar structure but with the nitrile group at a different position on the pyridine ring.
Uniqueness
3-bromo-4-oxo-3H-pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 3-position and the nitrile group at the 5-position allows for unique interactions with biological targets and makes it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C6H3BrN2O |
|---|---|
Poids moléculaire |
199.00 g/mol |
Nom IUPAC |
3-bromo-4-oxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C6H3BrN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3,5H |
Clé InChI |
JTNAKQRNRATQKD-UHFFFAOYSA-N |
SMILES canonique |
C1=NC=C(C(=O)C1Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3-phenoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343269.png)



![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate](/img/structure/B12343301.png)
![4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B12343306.png)
![(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B12343314.png)



![11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343335.png)
![[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate](/img/structure/B12343337.png)

![6-[6-(Trifluoromethyl)pyridin-2-yl]-1,3,5-triazinane-2,4-dione](/img/structure/B12343355.png)
